N-[(4-iodophenyl)methyl]cyclopropanamine
Description
N-[(4-Iodophenyl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with an iodine atom at the para position. Its molecular formula is C₁₀H₁₂IN, with a molecular weight of 273.12 g/mol. The iodine substituent enhances lipophilicity and may influence biological activity, particularly in targeting neurotransmitter transporters or enzymes .
Properties
IUPAC Name |
N-[(4-iodophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAHCEQGRNFGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodophenyl)methyl]cyclopropanamine typically involves the reaction of 4-iodobenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Iodophenyl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(4-Iodophenyl)methyl]cyclopropanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-iodophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the cyclopropanamine group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-[(4-iodophenyl)methyl]cyclopropanamine with key structural analogs:
Key Observations :
- Iodine vs. Halogens : In enzyme inhibition studies, iodine substitution (e.g., in N-(4-iodophenyl)maleimide) showed comparable potency (IC₅₀ = 4.34 μM) to fluorine, chlorine, and bromine analogs, suggesting halogen size has minimal impact on activity .
Biological Activity
N-[(4-iodophenyl)methyl]cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropanamine structure, which contributes to its biological properties. The presence of the iodine atom on the phenyl ring enhances certain interactions with biological targets, potentially affecting its pharmacokinetics and bioactivity.
The biological activity of this compound is primarily associated with its interactions with various biological targets, particularly in the realm of kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their modulation can lead to significant therapeutic effects.
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a selective inhibitor of certain kinases. For example, it has been noted to interact with the ATP-binding sites of specific receptor tyrosine kinases (RTKs), potentially leading to altered signaling pathways associated with cell proliferation and survival.
- Receptor Interactions : The compound may also exhibit affinity for various G-protein coupled receptors (GPCRs), which are pivotal in mediating physiological responses. This interaction could contribute to its pharmacological effects, including anti-inflammatory and analgesic properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Case studies exploring the effects of this compound have provided valuable insights into its therapeutic potential:
- Case Study on Cancer Cell Lines : A study investigating the compound's effects on various cancer cell lines demonstrated significant inhibition of cell proliferation at low concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through kinase pathway modulation.
- Case Study on Pain Models : In animal models for pain, this compound exhibited notable analgesic effects. This was linked to its interaction with specific GPCRs involved in pain signaling pathways, suggesting potential applications in pain management therapies.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Selectivity Profile : The compound shows a selective profile against certain kinases compared to others, which could minimize off-target effects and enhance therapeutic efficacy.
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life, making it a candidate for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
